molecular formula C21H17Cl2N3O3 B15015521 3',4'-Dichloro-3-[(3-hydroxy-2-naphthylcarbonyl)hydrazono]butyranilide

3',4'-Dichloro-3-[(3-hydroxy-2-naphthylcarbonyl)hydrazono]butyranilide

Cat. No.: B15015521
M. Wt: 430.3 g/mol
InChI Key: SUFZQGGBNJKKGL-BRJLIKDPSA-N
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Description

(3E)-N-(3,4-DICHLOROPHENYL)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3,4-dichloroaniline and 3-hydroxynaphthalene-2-carboxylic acid. These intermediates undergo a series of reactions, including amidation and imination, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3,4-DICHLOROPHENYL)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-N-(3,4-DICHLOROPHENYL)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3E)-N-(3,4-DICHLOROPHENYL)-3-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}BUTANAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H17Cl2N3O3

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C21H17Cl2N3O3/c1-12(8-20(28)24-15-6-7-17(22)18(23)11-15)25-26-21(29)16-9-13-4-2-3-5-14(13)10-19(16)27/h2-7,9-11,27H,8H2,1H3,(H,24,28)(H,26,29)/b25-12+

InChI Key

SUFZQGGBNJKKGL-BRJLIKDPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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